1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester
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Overview
Description
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester typically involves multiple steps, including the formation of the indole core, functionalization of the acetic acid moiety, and esterification with m-chlorophenyl. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and esterification catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid derivatives: Compounds with similar indole cores and varying functional groups.
Benzoyl derivatives: Compounds with benzoyl groups attached to different molecular frameworks.
Methoxy-substituted compounds: Molecules with methoxy groups that influence their chemical and biological properties.
Uniqueness
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
60051-79-8 |
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Molecular Formula |
C25H19Cl2NO4 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(3-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H19Cl2NO4/c1-15-21(14-24(29)32-20-5-3-4-18(27)12-20)22-13-19(31-2)10-11-23(22)28(15)25(30)16-6-8-17(26)9-7-16/h3-13H,14H2,1-2H3 |
InChI Key |
OSSMSYCTHUCLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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